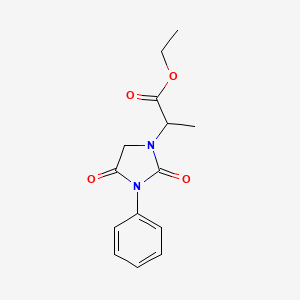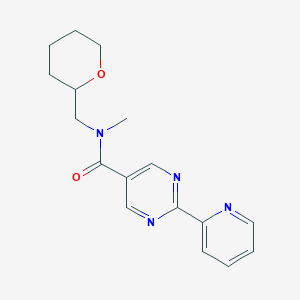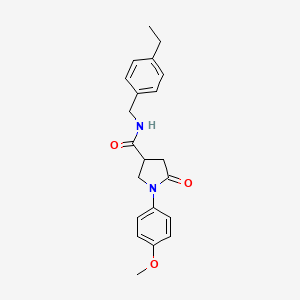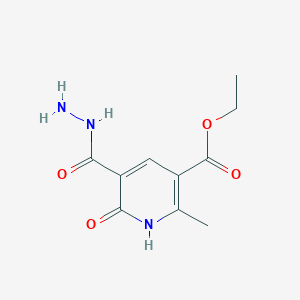![molecular formula C18H15ClN4OS B5344139 N-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methylphenyl)urea](/img/structure/B5344139.png)
N-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methylphenyl)urea, commonly known as CMU, is a chemical compound that belongs to the class of thiadiazole derivatives. CMU has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The exact mechanism of action of CMU is not fully understood. However, it has been suggested that CMU may act by inhibiting the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials. CMU has also been found to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
CMU has been found to have a range of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the development of neuropathic pain. CMU has also been found to increase the levels of GABA, an inhibitory neurotransmitter that reduces neuronal excitability. Additionally, CMU has been found to reduce the levels of inflammatory cytokines, such as TNF-alpha and IL-1beta, which are involved in the development of inflammation.
実験室実験の利点と制限
One of the main advantages of using CMU in lab experiments is its potential therapeutic applications. CMU has been found to have anticonvulsant, analgesic, anti-inflammatory, and antitumor properties, which make it a promising candidate for drug development. However, one of the limitations of using CMU in lab experiments is its potential toxicity. CMU has been found to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of CMU. One of the main areas of research is the development of CMU-based drugs for the treatment of various diseases. CMU has been found to have potential therapeutic applications in the fields of epilepsy, pain management, inflammation, and cancer. Another area of research is the study of the mechanism of action of CMU. Further studies are needed to fully understand how CMU modulates the activity of voltage-gated sodium channels and GABA-A receptors. Additionally, future studies may investigate the potential use of CMU as a radioligand in PET imaging studies.
合成法
The synthesis of CMU involves the reaction of 2-chloroacetophenone with thiosemicarbazide to obtain 2-(2-chlorophenyl)vinyl)-1,3,4-thiadiazole-5-carboxylic acid hydrazide. This intermediate is then reacted with 2-methylphenyl isocyanate to obtain CMU.
科学的研究の応用
CMU has been studied for its potential therapeutic applications in various fields. It has been found to have anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. CMU has also been studied for its use as a radioligand in positron emission tomography (PET) imaging studies.
特性
IUPAC Name |
1-[5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4OS/c1-12-6-2-5-9-15(12)20-17(24)21-18-23-22-16(25-18)11-10-13-7-3-4-8-14(13)19/h2-11H,1H3,(H2,20,21,23,24)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJFWOXBUHWVGJ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=NN=C(S2)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)NC2=NN=C(S2)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B5344060.png)
![4-(3-chloro-4-ethoxybenzoyl)-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5344067.png)

![N-isopropyl-N'-(2-{4-[(2-methyl-1H-imidazol-4-yl)methyl]morpholin-2-yl}ethyl)urea](/img/structure/B5344082.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}cyclobutanecarboxamide](/img/structure/B5344084.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(2'-methoxy-4-biphenylyl)carbonyl]-3-piperidinol](/img/structure/B5344085.png)

![N-cyclohexyl-N-ethyl-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5344096.png)

![4-{[3-(5-chloro-2-thienyl)-3-oxo-1-propen-1-yl]amino}-N-2-quinoxalinylbenzenesulfonamide](/img/structure/B5344116.png)
![N-(2-chlorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5344123.png)


